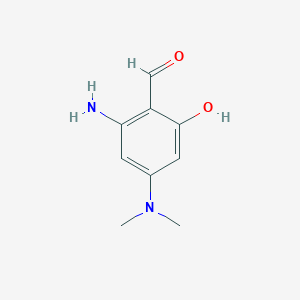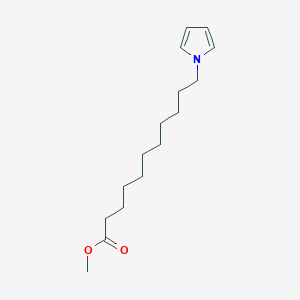![molecular formula C11H16 B12550214 Bicyclo[5.2.2]undeca-8,10-diene CAS No. 143722-73-0](/img/structure/B12550214.png)
Bicyclo[5.2.2]undeca-8,10-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[522]undeca-8,10-diene is a unique bicyclic hydrocarbon compound characterized by its distinctive structure, which includes two fused rings
準備方法
Synthetic Routes and Reaction Conditions
Bicyclo[5.2.2]undeca-8,10-diene can be synthesized through several methods. One notable method involves the Shapiro reaction, which is a modification of the Bamford-Stevens reaction. This reaction typically involves the treatment of tosyl hydrazones of aldehydes or ketones with strong bases such as sodium methoxide, sodium hydride, or lithium hydride . The reaction proceeds through an elimination mechanism followed by a 1,2-hydrogen shift, leading to the formation of the desired bicyclic compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
Bicyclo[5.2.2]undeca-8,10-diene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at positions that are more reactive due to the strain in the bicyclic system.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide in aqueous tetrahydrofuran.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or ketones, while reduction typically yields the corresponding alkanes or alcohols.
科学的研究の応用
Bicyclo[5.2.2]undeca-8,10-diene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with unique properties, such as polymers and resins.
作用機序
The mechanism by which Bicyclo[5.2.2]undeca-8,10-diene exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound may form reactive intermediates that can further react to produce various products. The molecular targets and pathways involved are determined by the nature of these intermediates and the specific conditions of the reaction .
類似化合物との比較
Bicyclo[5.2.2]undeca-8,10-diene can be compared with other similar bicyclic compounds, such as:
Bicyclo[6.3.0]undeca-1(11),2,4,6,8-pentaen-10-ylidene: This compound is an aromatic carbene with unique reactivity towards electrophilic and nucleophilic species.
Bicyclo[5.4.0]undeca-2,9-diene: Synthesized using similar reaction conditions, this compound also exhibits interesting chemical properties and reactivity.
The uniqueness of this compound lies in its specific ring structure and the resulting strain, which influences its reactivity and the types of reactions it can undergo.
特性
CAS番号 |
143722-73-0 |
|---|---|
分子式 |
C11H16 |
分子量 |
148.24 g/mol |
IUPAC名 |
bicyclo[5.2.2]undeca-8,10-diene |
InChI |
InChI=1S/C11H16/c1-2-4-10-6-8-11(5-3-1)9-7-10/h6-11H,1-5H2 |
InChIキー |
ITNRXWMLMPIAJK-UHFFFAOYSA-N |
正規SMILES |
C1CCC2C=CC(CC1)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


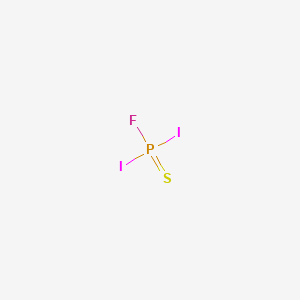
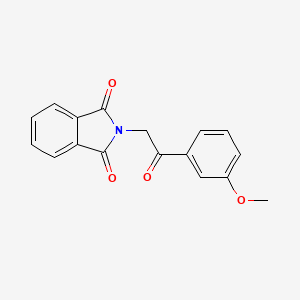
methanone](/img/structure/B12550145.png)
![2-[2-(4-Ethoxyphenyl)hydrazinylidene]-1H-indene-1,3(2H)-dione](/img/structure/B12550153.png)

![5-[4-(Benzenesulfonyl)phenyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12550163.png)
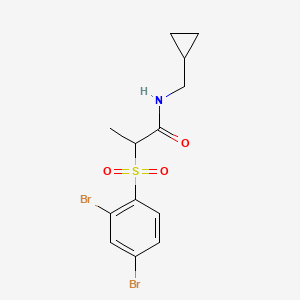
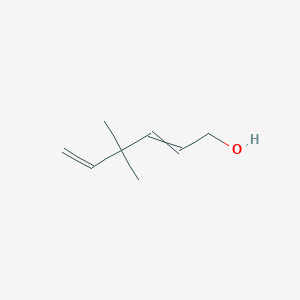
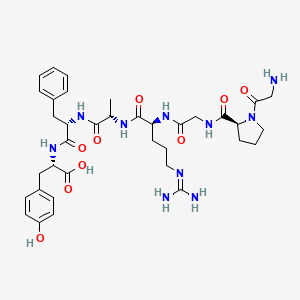
![D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-3-nitro-](/img/structure/B12550211.png)
